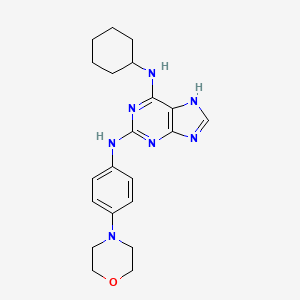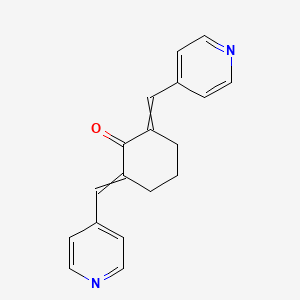
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone
Descripción general
Descripción
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, also known as 2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is an organic compound with a molecular formula of C15H16N2O. It is a colorless solid that is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. This compound is of interest in the scientific research community due to its potential applications in in vivo and in vitro studies, its mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo studies have focused on the compound’s ability to modulate the activity of enzymes involved in signal transduction pathways, as well as its potential to act as a prodrug for other compounds. In vitro studies have investigated the compound’s ability to modulate the activity of enzymes involved in the metabolism of drugs and other compounds, as well as its potential to act as a substrate for other enzymes.
Mecanismo De Acción
The exact mechanism of action of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in signal transduction pathways, as well as a prodrug for other compounds. It has also been suggested that the compound may act as a substrate for other enzymes.
Actividad Biológica
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been shown to have a variety of biological activities. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in signal transduction pathways, as well as act as a prodrug for other compounds. In vivo studies have shown that the compound can act as a substrate for other enzymes, as well as modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Efectos Bioquímicos Y Fisiológicos
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in signal transduction pathways, as well as act as a prodrug for other compounds. In vivo studies have shown that the compound can act as a substrate for other enzymes, as well as modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, the compound has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone in laboratory experiments include its low cost, its availability in a variety of forms, and its relatively low toxicity. The main limitation of using this compound in laboratory experiments is its lack of specificity, which can lead to unpredictable results. Additionally, the compound is not easily synthesized in large quantities, so it may not be suitable for high-throughput experiments.
Direcciones Futuras
The potential future directions for research on (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone include further investigation of its mechanism of action, its biochemical and physiological effects, its pharmacodynamics, and its potential therapeutic applications. Additionally, further research could be conducted on the compound’s potential to act as a prodrug for other compounds, its ability to modulate the activity of enzymes involved in signal transduction pathways, and its potential to act as a substrate for other enzymes. Finally, further research could be conducted on the compound’s potential to act as an anti-inflammatory agent, as well as its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Propiedades
IUPAC Name |
(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVJSKZRBZHAV-UNZYHPAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



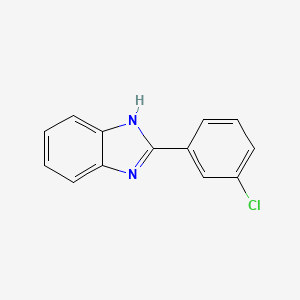
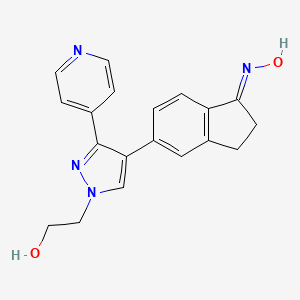
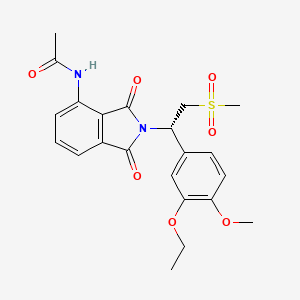
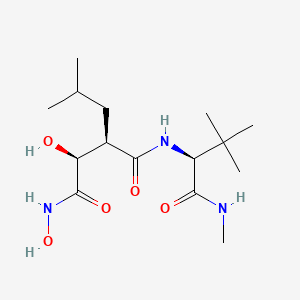
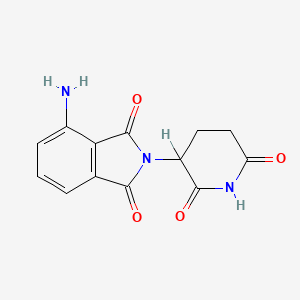
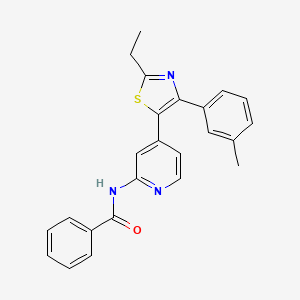
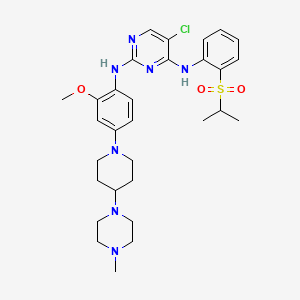
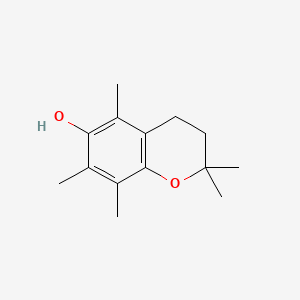
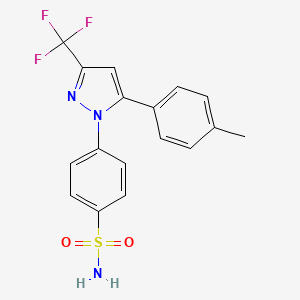
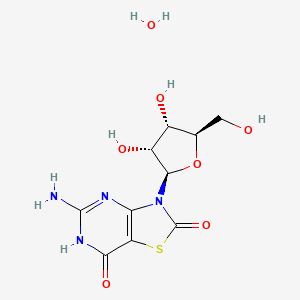
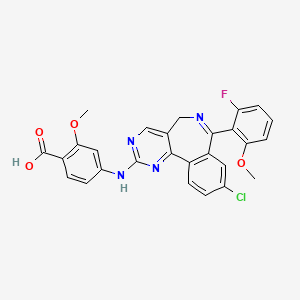
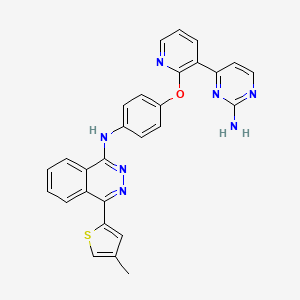
![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)
